molecular formula C20H20AsN B15473273 4-(Diphenylarsanyl)-N,N-dimethylaniline CAS No. 39494-79-6

4-(Diphenylarsanyl)-N,N-dimethylaniline

Cat. No.: B15473273
CAS No.: 39494-79-6
M. Wt: 349.3 g/mol
InChI Key: OWUGKDXRKWNFPZ-UHFFFAOYSA-N
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Description

4-(Diphenylarsanyl)-N,N-dimethylaniline is an organoarsenic compound featuring an N,N-dimethylaniline core substituted at the para position with a diphenylarsanyl group (-AsPh₂). The N,N-dimethylaniline moiety is known for its electron-donating dimethylamino group, which influences electronic and optical behavior. Substitution at the para position with diverse groups (e.g., phosphine, halogens, nitroso, or styryl) modulates reactivity, polarity, and applications in materials science, catalysis, and biomedicine. This article compares 4-(Diphenylarsanyl)-N,N-dimethylaniline with structurally related compounds, leveraging data from analogous systems to infer trends and differences.

Properties

CAS No.

39494-79-6

Molecular Formula

C20H20AsN

Molecular Weight

349.3 g/mol

IUPAC Name

4-diphenylarsanyl-N,N-dimethylaniline

InChI

InChI=1S/C20H20AsN/c1-22(2)20-15-13-19(14-16-20)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3

InChI Key

OWUGKDXRKWNFPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

Substituents on the N,N-dimethylaniline scaffold significantly alter electronic properties. Key comparisons include:

  • 4-(Diphenylphosphino)-N,N-dimethylaniline (4-dpda) : Substituent: Diphenylphosphino (-PPh₂). Key Properties: Acts as a ligand in Cu₈I₈ clusters, enabling stimuli-responsive luminescence. The phosphine group’s strong σ-donor and π-acceptor capabilities facilitate metal coordination. Applications: Used in hybrid materials for thermochromic and mechanochromic sensors.
  • 4-Iodo-N,N-dimethylaniline :

    • Substituent : Iodo (-I).
    • Key Properties : High polarizability due to the iodine atom, influencing dipole moments and solvent interactions.
    • Applications : Intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • 4-Nitroso-N,N-dimethylaniline : Substituent: Nitroso (-NO). Key Properties: Redox-active, participates in electrochemical synthesis of sulfonamides. The nitroso group enables nucleophilic additions and arylations. Applications: Electrochemical synthesis of bioactive molecules.
  • 4-Styryl-N,N-dimethylaniline (4d) :

    • Substituent : Styryl (-CH=CH-Ar).
    • Key Properties : Extended π-conjugation enhances fluorescence and biological activity. Fluorinated derivatives (e.g., 4e, 4f) show potent Wnt pathway inhibition.
    • Applications : Anticancer agents targeting colorectal cancer cells.

Data Tables

Table 1. Structural and Functional Comparison of N,N-Dimethylaniline Derivatives

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
4-(Diphenylphosphino)-N,N-dimethylaniline -PPh₂ C₂₀H₂₀NP 305.35 Luminescent, metal-coordinating Smart materials, sensors
4-Iodo-N,N-dimethylaniline -I C₈H₁₀IN 247.08 Electrophilic, polarizable Cross-coupling intermediates
4-Nitroso-N,N-dimethylaniline -NO C₈H₁₀N₂O 150.18 Redox-active, nucleophilic Electrochemical synthesis
4-Styryl-N,N-dimethylaniline (4d) -CH=CH-Ar C₁₆H₁₇N 223.31 Fluorescent, bioactive Anticancer agents
Poly-TPD -C₄H₉ (polymer) (C₂₂H₂₃N)ₙ ~290 (monomer) Conductive, hole-transporting OLEDs, organic electronics

Notes

Limitations : Direct data on 4-(Diphenylarsanyl)-N,N-dimethylaniline are unavailable in the provided evidence. Comparisons are extrapolated from analogs with similar substituents.

Research Gaps : Further studies are needed to characterize the arsenic derivative’s coordination chemistry, optical properties, and biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Diphenylarsanyl)-N,N-dimethylaniline, and what challenges arise in arsenic-containing intermediate purification?

  • Methodology : Synthesis typically involves coupling diphenylarsine derivatives with N,N-dimethylaniline precursors. A plausible route includes using Lewis acid catalysts (e.g., chlorozincate clusters) to activate intermediates, as demonstrated in analogous reactions involving aromatic aldehydes and N,N-dimethylaniline . Post-synthesis, arsenic-containing intermediates require rigorous purification via column chromatography under inert atmospheres to prevent oxidation. Solvent selection (e.g., anhydrous THF) and low-temperature crystallization are critical to isolate pure products .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of 4-(Diphenylarsanyl)-N,N-dimethylaniline?

  • Methodology :

  • 1H/13C NMR : Assign dimethylamino protons (~2.8–3.2 ppm) and aromatic/arsanyl proton environments.
  • X-ray diffraction : Resolve arsenic bonding geometry (e.g., As-C bond lengths ~1.93–1.97 Å) and confirm tetrahedral coordination .
  • IR spectroscopy : Identify As-Ph stretching modes (450–500 cm⁻¹) and dimethylamino C-N vibrations (~1,380 cm⁻¹) .

Q. How do solvent polarity and reaction field effects influence the compound’s UV-Vis absorption and fluorescence properties?

  • Methodology : Use solvent-dependent fluorescence decay measurements (e.g., time-correlated single-photon counting) to assess dipole moment changes in excited states. Polar solvents like acetonitrile induce red shifts due to increased stabilization of charge-transfer states. Compare with computational solvent models (e.g., Polarizable Continuum Model) to quantify polarizability effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for arsenic-containing aniline derivatives?

  • Methodology :

  • Dose-response profiling : Conduct cytotoxicity assays (e.g., MTT) across multiple cell lines, comparing IC₅₀ values with structurally similar compounds (e.g., 4-[bis(2-methylindol-3-yl)methyl]-N,N-dimethylaniline, which shows high anticancer activity ).
  • Mechanistic studies : Use fluorescence microscopy to track cellular uptake and arsenic speciation (e.g., XANES) to distinguish intact compounds from oxidative degradation products .

Q. What computational strategies predict the electronic effects of the diphenylarsanyl group on charge-transfer dynamics?

  • Methodology :

  • DFT calculations : Optimize ground-state geometries (B3LYP/6-31G(d)) and compute frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-withdrawing/donating effects of the AsPh₂ group .
  • Molecular dynamics : Simulate solvent interactions to model intramolecular charge-transfer (ICT) behavior, correlating with experimental Stokes shifts .

Q. What experimental designs mitigate arsenic leaching during catalytic applications of 4-(Diphenylarsanyl)-N,N-dimethylaniline?

  • Methodology :

  • Leachate analysis : Use ICP-MS to quantify arsenic in reaction supernatants after catalytic cycles (e.g., cross-coupling reactions).
  • Stabilization strategies : Incorporate arsenic into rigid frameworks (e.g., polymer-supported ligands) or employ redox-inert conditions to prevent As(III)/As(V) formation .

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